

Application Notes and Protocols for Dyeing Cotton with Reactive Orange 16

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive orange*

Cat. No.: *B035452*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the dyeing of cotton textiles with C.I. **Reactive Orange** 16. The information is intended for use in research and development settings.

Introduction

Reactive Orange 16 is a monoazo reactive dye belonging to the vinyl sulfone class, widely utilized in the textile industry for dyeing cellulosic fibers like cotton.^{[1][2]} Its popularity is attributed to its ability to form a strong, covalent bond with the hydroxyl groups of cellulose, resulting in excellent wash fastness and a vibrant orange color.^{[1][2]} The dyeing process is primarily dependent on parameters such as temperature, pH, time, and electrolyte concentration, which influence the dye's exhaustion and fixation onto the fabric.^{[2][3]}

The reactive group in this dye is a sulfatoethylsulfone group, which, under alkaline conditions, transforms into the more reactive vinyl sulfone group.^{[1][2]} This activated form then covalently bonds with the cellulose fiber. However, it can also react with water (hydrolysis), which deactivates the dye.^[1] Therefore, precise control of the dyeing conditions is critical to maximize fixation and minimize hydrolysis.

Quantitative Data Summary

The following tables summarize typical quantitative data and dyeing recipes for the application of **Reactive Orange 16** on cotton fabric. These values should serve as a starting point and may require optimization based on specific laboratory conditions and substrate characteristics.

Table 1: Typical Exhaust Dyeing Recipe for Cotton with **Reactive Orange 16**[2]

Parameter	Concentration/Value	Purpose
Reactive Orange 16	0.5 - 4.0% (on weight of fabric)	Colorant
Glauber's Salt (Na_2SO_4) or NaCl	20 - 80 g/L	Promotes dye exhaustion
Soda Ash (Na_2CO_3)	5 - 20 g/L	Creates alkaline pH for fixation
Wetting Agent	0.5 - 1.0 g/L	Improves fabric wettability
Sequestering Agent	0.5 - 1.0 g/L	Sequesters hard water ions
Liquor Ratio	1:10 - 1:20	Ratio of liquid to fabric weight
Temperature	60°C	Optimal for fixation
Time	60 - 90 minutes	Duration of dyeing process

Table 2: Influence of Dyeing Parameters on Color Strength (K/S Value)[2]

Parameter	Change	Effect on K/S Value	Rationale
Salt Concentration	Increasing	Increases up to an optimum, then may decrease	Promotes dye exhaustion by reducing the negative charge on the cotton fiber. ^[3] Excessive salt can lead to dye aggregation. ^[2]
Alkali Concentration	Increasing	Increases up to an optimum, then decreases	Catalyzes the dye-fiber reaction. ^[2] The K/S value for Reactive Orange 16 initially increases with higher sodium carbonate concentration and then declines. ^[2]
Temperature	Increasing from 40°C to 60°C	Increases	Higher temperatures enhance dye diffusion and the rate of reaction. ^[2] Temperatures above the optimum can increase the rate of dye hydrolysis. ^[2]
Time	Increasing from 40 to 60 min	Increases	Allows for more complete dye exhaustion and fixation. ^[2]

Experimental Protocols

The following are detailed protocols for the exhaust dyeing of cotton fabric with **Reactive Orange 16** in a laboratory setting.

Materials and Reagents

- Scoured and bleached 100% cotton fabric
- **Reactive Orange 16 (C.I. Reactive Orange 16)**
- Anhydrous Sodium Sulfate (Na_2SO_4) or Sodium Chloride (NaCl)
- Sodium Carbonate (Na_2CO_3)
- Non-ionic wetting agent
- Sequestering agent
- Acetic Acid (CH_3COOH)
- Non-ionic detergent
- Deionized water
- Laboratory dyeing apparatus (e.g., Ahiba infrared dyer)
- Spectrophotometer for color measurement

Preparation of Stock Solutions

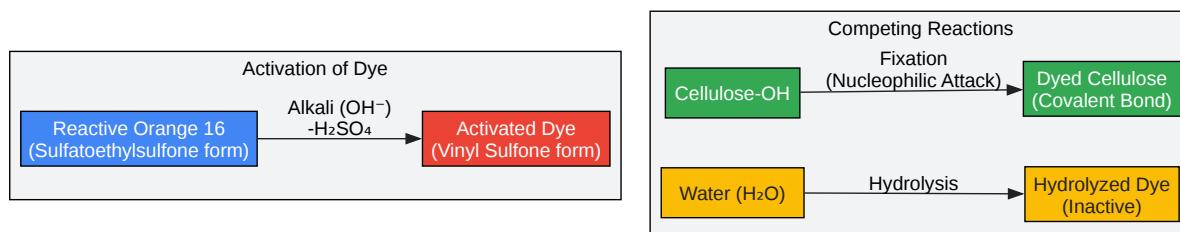
- Dye Stock Solution (1% w/v): Accurately weigh 1.0 g of **Reactive Orange 16** powder. Dissolve it in a small amount of deionized water and transfer to a 100 mL volumetric flask. Make up the volume to 100 mL with deionized water and stir until fully dissolved.[\[2\]](#)
- Glauber's Salt Solution (200 g/L): Weigh 20.0 g of anhydrous sodium sulfate. Dissolve in approximately 80 mL of deionized water in a 100 mL volumetric flask. Once dissolved, make up the volume to 100 mL.[\[2\]](#)
- Soda Ash Solution (100 g/L): Weigh 10.0 g of sodium carbonate. Dissolve in approximately 80 mL of deionized water in a 100 mL volumetric flask. Once dissolved, make up the volume to 100 mL.

Exhaust Dyeing Procedure

This protocol is based on a 2% depth of shade and a 1:20 liquor ratio.

- Dye Bath Preparation:
 - For a 5 g cotton sample, the total liquor volume will be 100 mL.
 - Add the required volume of deionized water to the dyeing vessel.
 - Add 1.0 mL of wetting agent stock solution (assuming a 1 g/L concentration is desired).
 - Add 1.0 mL of sequestering agent stock solution (assuming a 1 g/L concentration is desired).
 - Add 10 mL of the 1% **Reactive Orange 16** stock solution.
- Dyeing - Exhaustion Phase:
 - Place the pre-wetted 5 g cotton fabric sample into the dye bath.
 - Set the dyeing machine to 60°C and run for 10 minutes to ensure even wetting and temperature equilibration.
 - Gradually add 25 mL of the 200 g/L Glauber's salt solution over a period of 15-20 minutes to achieve a final concentration of 50 g/L.[\[1\]](#)
 - Continue running for an additional 20 minutes to allow for dye exhaustion.
- Dyeing - Fixation Phase:
 - Add 20 mL of the 100 g/L soda ash solution to the dye bath to achieve a final concentration of 20 g/L and raise the pH to approximately 11.[\[1\]](#)
 - Continue the dyeing process at 60°C for another 60 minutes for fixation.[\[1\]](#)

After-treatment (Wash-off)

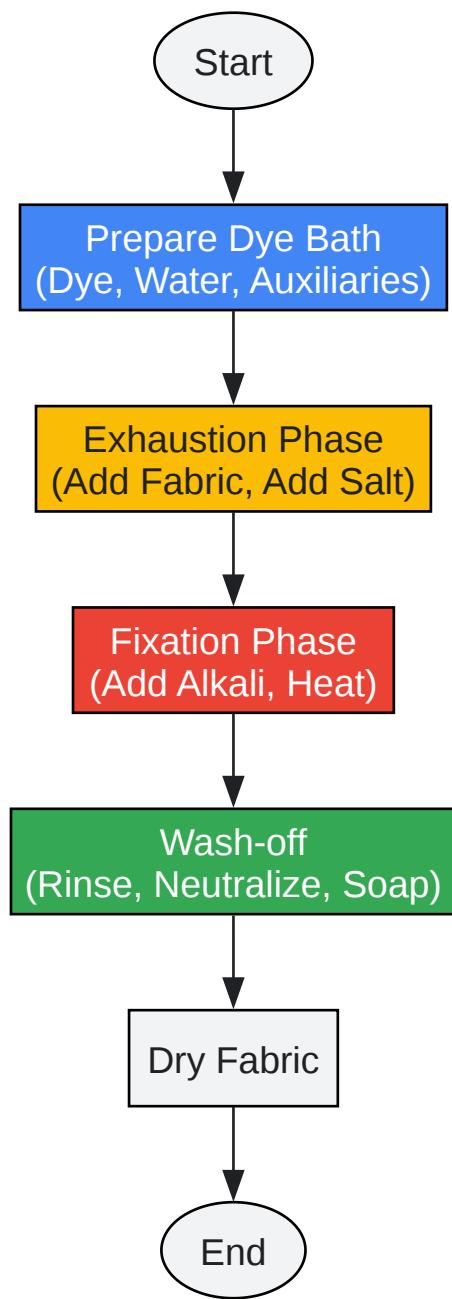

This step is crucial for removing unfixed and hydrolyzed dye to ensure good wash fastness.

- Drain the dye bath.
- Rinse the dyed fabric thoroughly with cold water.[2]
- Neutralize the fabric by rinsing in a 1 g/L acetic acid solution for 5 minutes.[2]
- Perform a soaping wash with 2 g/L non-ionic detergent at 95°C for 15 minutes.[2]
- Rinse with hot water and then cold water until the water runs clear.[2]
- Squeeze the fabric to remove excess water and air dry.

Visualization of Pathways and Workflows

Chemical Reaction Pathway

The following diagram illustrates the reaction mechanism of **Reactive Orange 16** with cellulose.



[Click to download full resolution via product page](#)

Caption: Reaction mechanism of **Reactive Orange 16** with cellulose.

Experimental Workflow

The diagram below outlines the key steps in the exhaust dyeing process.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for exhaust dyeing of cotton.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Dyeing Cotton with Reactive Orange 16]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b035452#textile-dyeing-process-with-reactive-orange-16-on-cotton>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com